REACTION_CXSMILES
|
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].C1O[CH2:23][CH2:22]OCCOCCOCCOCCOC1.O.[C:26]1([CH3:32])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>>[OH:5][CH2:4][CH2:3][CH2:2][CH2:1][O:6][CH2:32][C:26]1[CH:31]=[CH:30][C:29]([CH:22]=[CH2:23])=[CH:28][CH:27]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
para-choloromethylstyrene (15.62 g; 0.1 mol) was then added
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 18 hours and for a further 4 hours at 45-60°
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated (20°/21 mm)
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil, which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil (14.33 g; 69.6%)
|
Name
|
|
Type
|
|
Smiles
|
OCCCCOCC1=CC=C(C=C1)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |